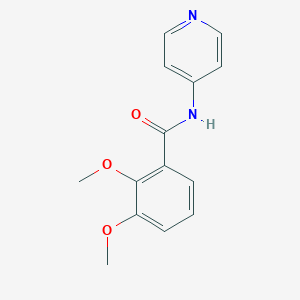
2,3-dimethoxy-N-(4-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(4-pyridinyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a benzamide derivative that is synthesized through a multi-step process, and it has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-N-(4-pyridinyl)benzamide is not fully understood. However, studies have shown that 2,3-dimethoxy-N-(4-pyridinyl)benzamide can interact with various molecular targets, including enzymes, receptors, and ion channels. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs) and activate the caspase cascade, leading to apoptosis in cancer cells. It has also been found to modulate the activity of the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has also been found to exhibit neuroprotective properties and improve cognitive function and memory. Additionally, 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit anti-inflammatory properties and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2,3-dimethoxy-N-(4-pyridinyl)benzamide in lab experiments is its potential applications in various fields of scientific research. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for further research. However, one of the limitations of using 2,3-dimethoxy-N-(4-pyridinyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2,3-dimethoxy-N-(4-pyridinyl)benzamide. One of the significant directions is to explore its potential applications in the treatment of various types of cancer. Studies have shown that 2,3-dimethoxy-N-(4-pyridinyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. Further research is needed to determine its effectiveness in vivo and its potential side effects.
Another future direction for research on 2,3-dimethoxy-N-(4-pyridinyl)benzamide is to explore its potential applications in the treatment of neurodegenerative diseases. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit neuroprotective properties and improve cognitive function and memory. Further research is needed to determine its effectiveness in vivo and its potential side effects.
Conclusion:
In conclusion, 2,3-dimethoxy-N-(4-pyridinyl)benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has potential applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to determine its effectiveness in vivo and its potential side effects.
Métodos De Síntesis
The synthesis of 2,3-dimethoxy-N-(4-pyridinyl)benzamide involves a multi-step process that begins with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinylamine to produce the intermediate product, 2,3-dimethoxy-N-(4-pyridinyl)benzamide. The final step involves the reduction of the intermediate product with sodium borohydride to obtain the desired product, 2,3-dimethoxy-N-(4-pyridinyl)benzamide.
Aplicaciones Científicas De Investigación
2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit potential applications in various fields of scientific research. One of the significant applications of 2,3-dimethoxy-N-(4-pyridinyl)benzamide is in the field of cancer research. Studies have shown that 2,3-dimethoxy-N-(4-pyridinyl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Another potential application of 2,3-dimethoxy-N-(4-pyridinyl)benzamide is in the field of neuroscience. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit neuroprotective properties and can protect neurons from oxidative stress-induced damage. It has also been found to improve cognitive function and memory in animal models.
Propiedades
Número CAS |
667886-02-4 |
|---|---|
Nombre del producto |
2,3-dimethoxy-N-(4-pyridinyl)benzamide |
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2,3-dimethoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-5-3-4-11(13(12)19-2)14(17)16-10-6-8-15-9-7-10/h3-9H,1-2H3,(H,15,16,17) |
Clave InChI |
MDMFDOVLGAFPGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=NC=C2 |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=NC=C2 |
Solubilidad |
38.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




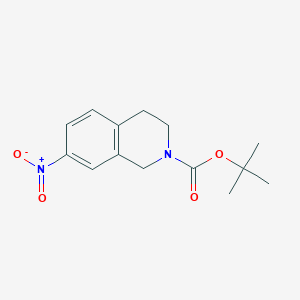


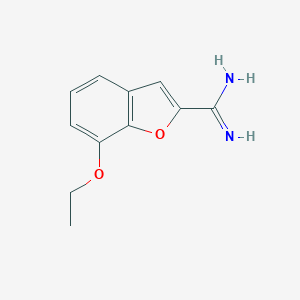

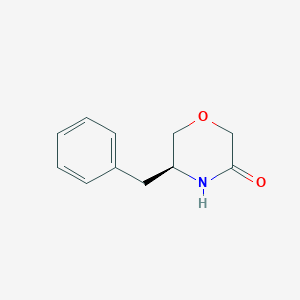

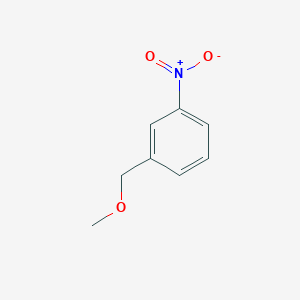
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
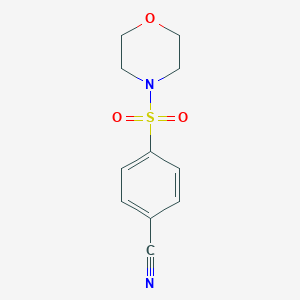
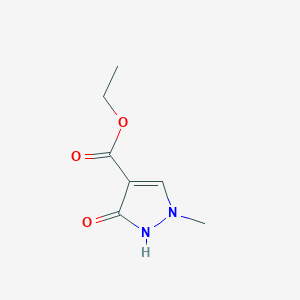
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)